molecular formula C18H19N3O2S B11066822 4-(methoxymethyl)-N~3~-[(E)-(4-methoxyphenyl)methylidene]-6-methylthieno[2,3-b]pyridine-2,3-diamine

4-(methoxymethyl)-N~3~-[(E)-(4-methoxyphenyl)methylidene]-6-methylthieno[2,3-b]pyridine-2,3-diamine

Cat. No.: B11066822
M. Wt: 341.4 g/mol
InChI Key: PAKNZEFRQMWSPC-UHFFFAOYSA-N
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Description

N-[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE typically involves multiple steps:

    Alkylation: The process begins with the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium using an α-halocarbonyl compound. This step results in the formation of 2-thioalkylpyridines.

    Cyclization: The resultant 2-thioalkylpyridines undergo Thorpe-Ziegler cyclization to yield 3-aminothieno[2,3-b]pyridines.

    Diazotization and Substitution: The amino group of the 3-aminothieno[2,3-b]pyridines is diazotized, followed by nucleophilic substitution of the diazonium group with an azido group.

    Final Reaction: The 3-azidothieno[2,3-b]pyridines react with triphenylphosphine to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-b]pyridine core.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and triphenylphosphine (PPh₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.

Scientific Research Applications

N-[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]
  • (2-benzoyl-4-methoxymethyl-6-methylthieno[2,3-b]pyridin-3-yl)iminotriphenylphosphorane

Uniqueness

N-[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE is unique due to its specific substitution pattern and the presence of both methoxymethyl and methoxyphenyl groups.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-(methoxymethyl)-3-[(4-methoxyphenyl)methylideneamino]-6-methylthieno[2,3-b]pyridin-2-amine

InChI

InChI=1S/C18H19N3O2S/c1-11-8-13(10-22-2)15-16(17(19)24-18(15)21-11)20-9-12-4-6-14(23-3)7-5-12/h4-9H,10,19H2,1-3H3

InChI Key

PAKNZEFRQMWSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)N)N=CC3=CC=C(C=C3)OC)COC

Origin of Product

United States

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